![molecular formula C12H11F6NO3 B2854506 N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 477863-91-5](/img/structure/B2854506.png)
N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Description
“N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a chemical compound with the molecular formula C12H11F6NO3 . It is related to “N-[(piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride”, which has a CAS Number of 57415-44-8 .
Synthesis Analysis
The synthesis of related compounds has been described in patents. For example, a process for preparing flecainide, which is structurally similar, involves reacting para-dibromo-benzene or para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . The resulting 1,4-bis(trifluoroethoxy)benzene is acetylated to give the bis(trifluoroethoxy)acetophenone in the presence of a Lewis acid catalyst . This product is then further reacted to form the final product .
Molecular Structure Analysis
The molecular structure of “N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide” can be represented by the InChI code 1S/C12H11F6NO3/c1-7(20)21-6-8-2-4-9(5-3-8)22-11(13,14)15/h2-5H,6H2,1H3,(H,20,21)
.
Scientific Research Applications
Antioxidant Activity
N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives have been studied for their antioxidant properties . These compounds are tested for their ability to scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress-related diseases .
Antibacterial Properties
Research has shown that benzamide compounds exhibit antibacterial activity . They are tested against various gram-positive and gram-negative bacteria, providing a potential pathway for the development of new antibacterial drugs .
Anti-Cancer Applications
Benzamide derivatives, including those with the N-methyl-2,5-bis(2,2,2-trifluoroethoxy) moiety, are explored for their anti-cancer properties . They are assessed for their efficacy in inhibiting the growth of cancer cells through various in vitro and in silico studies .
Anti-Diabetic Agent
These compounds have also been evaluated for their potential as anti-diabetic agents . Studies involving genetically modified diabetic Drosophila melanogaster flies have been conducted to assess the anti-diabetic properties of these benzamide derivatives .
Drug Discovery
The structural features of benzamides make them significant in drug discovery . Their amide bond is a key functional group in many pharmaceuticals, and modifications to this structure can lead to the development of new therapeutic agents .
Industrial Applications
Beyond medical applications, benzamide derivatives find use in various industrial sectors . They are used in the plastic and rubber industry, paper industry, and agriculture, showcasing their versatility beyond pharmaceuticals .
properties
IUPAC Name |
N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO3/c1-19-10(20)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDHPCPHLQXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326695 |
Source
|
Record name | N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
CAS RN |
477863-91-5 |
Source
|
Record name | N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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